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molecular formula C8H9NO B155274 (4-Pyridyl)acetone CAS No. 6304-16-1

(4-Pyridyl)acetone

Cat. No. B155274
M. Wt: 135.16 g/mol
InChI Key: ILRVKOYYFFNXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04681944

Procedure details

To 20 g of 1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine was added 30 ml ethanol and the mixture refluxed 4 to 8 hours. Upon removal of solvent, 15 g of 1-(4-pyridinyl)-2-propanone was obtained as a light yellow oil.
Name
1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH:9]=[CH:8][C:7](=[CH:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:5]1)(=O)C>C(O)C>[N:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)N1C=CC(C=C1)=CC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed 4 to 8 hours
Duration
6 (± 2) h
CUSTOM
Type
CUSTOM
Details
Upon removal of solvent

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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